6,7-Dihydropyrazolo[1,5-a]pyrimidine-4(5H)-carbaldehyde
Overview
Description
6,7-Dihydropyrazolo[1,5-a]pyrimidine-4(5H)-carbaldehyde is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The unique structure of this compound makes it a valuable scaffold for the development of new therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dihydropyrazolo[1,5-a]pyrimidine-4(5H)-carbaldehyde typically involves the condensation of aminopyrazoles with aldehydes and 1,3-dicarbonyl compounds. One common method is the Biginelli-type reaction, which can be carried out without the need for catalysts. The reaction proceeds in boiling dimethylformamide (DMF) to yield the desired product . Another approach involves the use of acidic conditions to promote the reaction between aminoazoles, 1-morpholino-2-nitroalkenes, and benzaldehyde .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic routes mentioned above suggests that these methods could be adapted for large-scale production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
6,7-Dihydropyrazolo[1,5-a]pyrimidine-4(5H)-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazolo[1,5-a]pyrimidine derivatives.
Reduction: Reduction reactions can yield different hydrogenated derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aldehyde group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and solvent conditions to ensure high yields and selectivity.
Major Products
The major products formed from these reactions include various substituted pyrazolo[1,5-a]pyrimidine derivatives, which can exhibit different biological activities depending on the nature of the substituents.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 6,7-Dihydropyrazolo[1,5-a]pyrimidine-4(5H)-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of various enzymes and receptors, modulating their activity and leading to therapeutic effects. For example, it has been recognized as a mimic of Hantzsch 1,4-dihydropyridine calcium channel blockers and as a potential KATP channel opener .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 6,7-Dihydropyrazolo[1,5-a]pyrimidine-4(5H)-carbaldehyde include:
6-Nitro-4,7-dihydroazolo[1,5-a]pyrimidines: These compounds have similar structural features and biological activities.
Pyrazolo[5,1-b]quinazolines: These compounds share the pyrazolo[1,5-a]pyrimidine core and exhibit similar pharmacological properties.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the presence of the aldehyde group, which allows for further functionalization and derivatization. This makes it a versatile scaffold for the development of new compounds with diverse biological activities.
Properties
IUPAC Name |
6,7-dihydro-5H-pyrazolo[1,5-a]pyrimidine-4-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O/c11-6-9-4-1-5-10-7(9)2-3-8-10/h2-3,6H,1,4-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRFYHFYOWBNZMH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=NN2C1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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